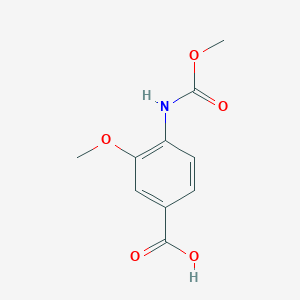

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid

Description

Properties

IUPAC Name |

3-methoxy-4-(methoxycarbonylamino)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-15-8-5-6(9(12)13)3-4-7(8)11-10(14)16-2/h3-5H,1-2H3,(H,11,14)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTGYORZZCXMIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(=O)O)NC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid typically involves the following steps:

Starting Material: The synthesis begins with 3-methoxybenzoic acid.

Nitration: The 3-methoxybenzoic acid undergoes nitration to introduce a nitro group at the para position relative to the methoxy group.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

Carbamoylation: The amino group is then reacted with methyl chloroformate to form the methoxycarbonylamino group.

Industrial Production Methods

Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a carboxylic acid group.

Reduction: The methoxycarbonylamino group can be reduced to an amino group.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.

Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products

Oxidation: 3-Carboxy-4-((methoxycarbonyl)amino)benzoic acid.

Reduction: 3-Methoxy-4-aminobenzoic acid.

Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

Antibacterial Activity

Research indicates that 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid exhibits significant antibacterial properties. In vitro studies have shown effectiveness against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 3.12 μg/mL |

| Escherichia coli | 12.5 μg/mL |

The compound's mechanism of action may involve the inhibition of bacterial DNA gyrase, which is essential for DNA replication, thereby hindering bacterial growth and proliferation.

Anticancer Activity

The anticancer potential of this compound has been explored through various cell line studies. It has shown promising results against several cancer types.

| Cancer Cell Line | IC50 (μM) |

|---|---|

| HepG-2 (Liver Cancer) | 15 μM |

| HCT-116 (Colon Cancer) | 12 μM |

| MCF-7 (Breast Cancer) | 20 μM |

These findings suggest that the compound can effectively reduce cell viability in a dose-dependent manner, making it a candidate for further development as an anticancer agent.

Anti-inflammatory Activity

In addition to its antibacterial and anticancer properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that it can significantly reduce the production of pro-inflammatory cytokines in activated macrophages.

In Vitro Studies:

- The compound reduced cytokine levels by approximately 50% at a concentration of 25 μM , suggesting potential therapeutic applications in inflammatory diseases.

Case Studies

Several documented case studies highlight the therapeutic potential of this compound:

- Staphylococcus aureus Infections : A study showed that treatment with this compound resulted in a significant reduction in bacterial load in infected tissues.

- Cancer Models : Administration led to tumor shrinkage and improved survival rates compared to untreated controls, indicating its potential as an effective anticancer agent.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid involves its interaction with specific molecular targets. The methoxycarbonylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can also participate in hydrophobic interactions, stabilizing the compound within a biological system.

Comparison with Similar Compounds

Similar Compounds

3-Methoxy-4-aminobenzoic acid: Similar structure but lacks the methoxycarbonyl group.

4-Methoxybenzoic acid: Lacks the amino and methoxycarbonyl groups.

3-Methoxybenzoic acid: Lacks both the amino and methoxycarbonyl groups.

Uniqueness

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid is unique due to the presence of both the methoxy and methoxycarbonylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Biological Activity

3-Methoxy-4-((methoxycarbonyl)amino)benzoic acid, also known as 3-(methoxycarbonyl)aminobenzoic acid, is a compound that has garnered attention for its potential biological activities. This article delves into its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C₉H₉N₁O₄

- Molecular Weight : 195.17 g/mol

- IUPAC Name : 3-(Methoxycarbonyl)aminobenzoic acid

This compound features a methoxy group and a carboxylic acid group, contributing to its solubility and potential reactivity in biological systems.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that the compound possesses antimicrobial activity against certain bacterial strains, suggesting its potential use in developing antibacterial agents.

- Anti-inflammatory Effects : In vitro assays have indicated that this compound can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties, scavenging free radicals effectively. This activity is crucial for protecting cells from oxidative stress-related damage .

The biological effects of this compound are attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in inflammatory pathways, thus reducing inflammation markers in cell cultures.

- Cell Signaling Modulation : It may modulate signaling pathways related to cell proliferation and apoptosis, indicating potential anticancer properties .

- Radical Scavenging Mechanism : The presence of the methoxy group enhances its ability to donate electrons, effectively neutralizing free radicals .

Antimicrobial Activity

A study conducted by BenchChem reported that this compound exhibited notable antimicrobial activity against various pathogens. The Minimum Inhibitory Concentration (MIC) values were determined through broth dilution methods:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 25 |

| Escherichia coli | 50 |

| Pseudomonas aeruginosa | 100 |

These results suggest that the compound could be a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

In a cellular model assessing the anti-inflammatory effects of the compound, it was found to significantly reduce levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages:

| Treatment | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 1500 | 1200 |

| Compound Treatment | 600 | 400 |

This data indicates that the compound effectively modulates inflammatory responses.

Antioxidant Activity

The antioxidant capacity was evaluated using the DPPH radical scavenging assay:

| Concentration (µg/mL) | % Scavenging Activity |

|---|---|

| 10 | 30 |

| 50 | 60 |

| 100 | 85 |

At higher concentrations, the compound showed significant radical scavenging activity, highlighting its potential as an antioxidant agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 3-methoxy-4-((methoxycarbonyl)amino)benzoic acid, and how is purity ensured?

- Methodological Answer : A scalable synthesis involves sequential nitration, reduction, and esterification steps. For example, intermediates like dimethyl 2-nitroterephthalate are hydrogenated using Pd/C catalysts under controlled pressure (1–3 atm H₂) to yield amino derivatives. Purity is monitored via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Final purification uses recrystallization from methanol/water mixtures, achieving >98% purity .

Q. Which analytical techniques are critical for structural characterization?

- Methodological Answer :

- 1H/13C NMR : Confirms substitution patterns (e.g., methoxy and carbamate groups) and aromatic proton integration.

- Mass Spectrometry (ESI-TOF) : Validates molecular weight (e.g., [M+H]+ at m/z 256.08).

- FT-IR : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H bends (~3300 cm⁻¹).

- X-ray crystallography (if crystals are obtainable) resolves stereoelectronic effects .

Q. What are its primary applications in biochemical research?

- Methodological Answer : The compound serves as:

- A metal chelator for Pd(II) recovery from mixed-metal solutions (adjusted to pH 3–4 for selective adsorption) .

- A building block for enzyme inhibitors (e.g., triazine-based derivatives targeting proteases) via nucleophilic substitution at the methoxy or carbamate groups .

Advanced Research Questions

Q. How do electronic effects of substituents influence its reactivity in nucleophilic aromatic substitution?

- Methodological Answer : The electron-withdrawing carbamate group (-NHCOOMe) meta to the methoxy enhances electrophilicity at the para position. Fluorine substitution (e.g., in analogs like 3-fluoro-4-methoxybenzoic acid) further activates the ring for SNAr reactions. Reactivity is quantified via Hammett constants (σ≈0.78 for -NHCOOMe) and monitored by kinetics (e.g., halide displacement using NaI in DMF at 80°C) .

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved?

- Methodological Answer :

- Variable Temperature NMR : Diagnose dynamic effects (e.g., rotamers of the carbamate group).

- 2D NMR (COSY, HSQC) : Assign overlapping signals in crowded aromatic regions.

- Computational Validation : Compare experimental shifts with DFT-calculated chemical shifts (B3LYP/6-311+G(d,p)) to identify conformational biases .

Q. What computational strategies predict its solubility and stability in biological buffers?

- Methodological Answer :

- Solubility : Use COSMO-RS simulations in water at pH 7.4, accounting for ionization (pKa ~4.2 for the carboxylic acid group).

- Stability : MD simulations (AMBER force field) model hydrolysis of the carbamate group under physiological conditions (37°C, 0.15 M NaCl). Validate experimentally via LC-MS stability assays .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity (e.g., enzyme inhibition vs. no activity)?

- Methodological Answer :

- Purity Verification : Reanalyze batches via elemental analysis (C, H, N) to rule out impurities.

- Assay Conditions : Standardize buffer (e.g., Tris-HCl vs. PBS) and enzyme concentrations (e.g., 0.1–1.0 µM).

- Control Experiments : Test hydrolysis products (e.g., 4-amino-3-methoxybenzoic acid) to identify false positives .

Safety and Handling

Q. What are critical safety protocols for handling this compound?

- Methodological Answer :

- Storage : Inert atmosphere (N₂) at 2–8°C to prevent carbamate hydrolysis.

- PPE : Nitrile gloves, lab coat, and safety goggles (prevents skin/eye contact; LD50 oral rat >2000 mg/kg).

- Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste (EPA Class D) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.